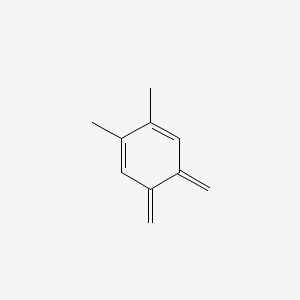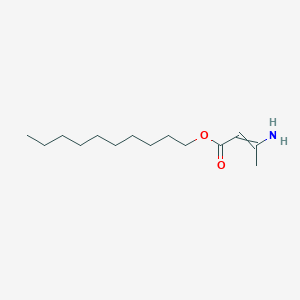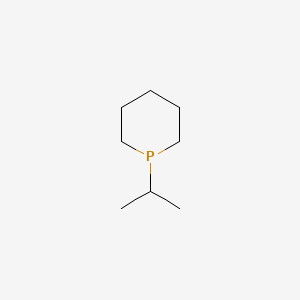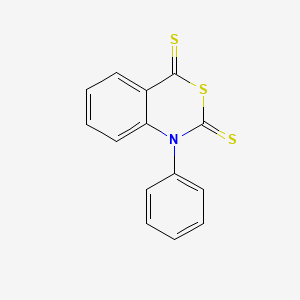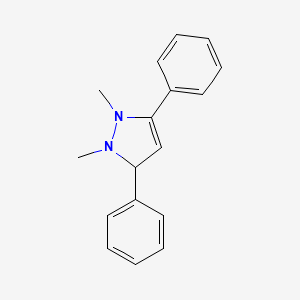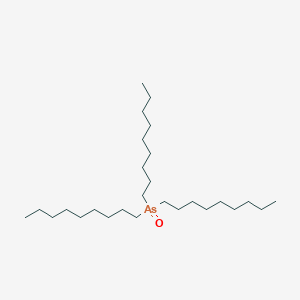
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one is a chemical compound with a unique structure that includes an oxolane ring substituted with butoxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)-3,3-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butoxymethyl alcohol with 3,3-dimethyl-2-oxopropanoic acid in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets. The oxolane ring structure allows it to participate in various chemical reactions, influencing biological pathways and industrial processes. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-3,3-dimethyloxolan-2-one
- 5-(Ethoxymethyl)-3,3-dimethyloxolan-2-one
- 5-(Propoxymethyl)-3,3-dimethyloxolan-2-one
Uniqueness
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one is unique due to its specific substituents, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
54550-86-6 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
5-(butoxymethyl)-3,3-dimethyloxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-13-8-9-7-11(2,3)10(12)14-9/h9H,4-8H2,1-3H3 |
InChI Key |
CMFLKRNRMDPOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CC(C(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


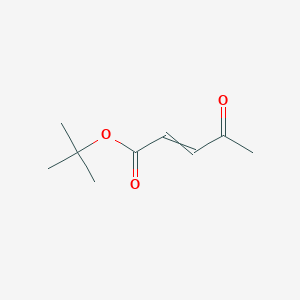
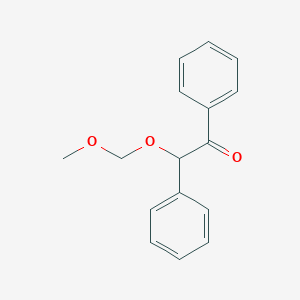
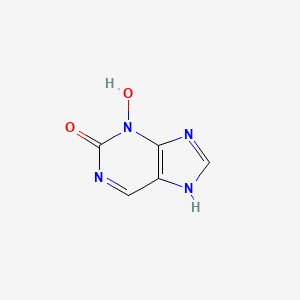
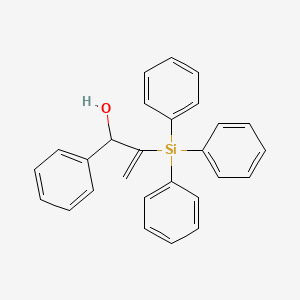
![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
